ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17975526 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- IUPAC Name : this compound
The structure includes a dihydropyridazine core, an acetylpiperazine moiety, and a methylphenyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperazine ring in our compound suggests potential antimicrobial activity.
Anticancer Properties
Preliminary studies on related dihydropyridazine derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in inhibiting tumor growth . The ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo structure may similarly interact with these pathways, warranting further investigation.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating serotonin and dopamine receptors. Research indicates that such compounds can exhibit anxiolytic and antidepressant-like effects . The specific configuration of ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo may influence these interactions.
Table of Biological Activities
Biological Activity | Reference | Observed Effect |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity against cancer cell lines | |
Neuropharmacological | Anxiolytic effects |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various piperazine derivatives against E. coli and S. aureus. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The compound was hypothesized to have similar or enhanced activity due to its structural features.
Case Study 2: Cytotoxicity Testing
In vitro cytotoxicity assays were conducted on several dihydropyridazine derivatives against human cancer cell lines (e.g., HeLa and MCF-7). Results showed IC50 values in the micromolar range, suggesting potential for further development as anticancer agents. The specific compound's efficacy remains to be tested but is anticipated based on structural analogs.
Properties
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-4-28-20(27)19-17(23-11-9-22(10-12-23)15(3)25)13-18(26)24(21-19)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBRJZKGQOQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.